molecular formula C8H15NO B1422708 3-Cyclobutylmorpholine CAS No. 1270570-18-7

3-Cyclobutylmorpholine

Cat. No. B1422708
CAS RN: 1270570-18-7
M. Wt: 141.21 g/mol
InChI Key: PWMXMPNANXOTLP-UHFFFAOYSA-N
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Description

3-Cyclobutylmorpholine is a chemical compound with the CAS Number: 1270570-18-7 . It has a molecular weight of 141.21 and its IUPAC name is 3-cyclobutylmorpholine .


Synthesis Analysis

The synthesis of 3-Cyclobutylmorpholine involves adding cyclobutyl formaldehyde, ammonium sulfate, aqua ammonia, and cyanide into a methanol or ethanol solvent, and reacting at controlled temperature to obtain aminocyclobutyl acetonitrile . The aminocyclobutyl acetonitrile is then added into hydrochloric acid for hydrolysis .


Molecular Structure Analysis

The InChI code for 3-Cyclobutylmorpholine is 1S/C8H15NO/c1-2-7(3-1)8-6-10-5-4-9-8/h7-9H,1-6H2 . This code provides a standard way to encode the molecular structure using text.

Scientific Research Applications

1. VLA-4 Antagonists

3-Aminocyclobut-2-en-1-ones, functionalized using a variety of electrophilic reagents and derived from cyclobuta-1,3-diones, have shown potent antagonistic activity against VLA-4. This discovery highlights their potential in therapeutic applications involving VLA-4, a protein playing a key role in immune response and inflammation (Brand et al., 2003).

2. Antimicrobial Activity

A study synthesized novel aminophosphinic acids containing cyclobutane and 1,3-thiazole, demonstrating significant antimicrobial activity against Staphylococcus aureus and Mycobacterium fortuitum. This indicates potential applications in developing new antimicrobial agents (Koparir et al., 2011).

3. Tubulin Polymerization and Anticancer Agents

Research on cyclopropyl and cyclobutyl epothilone analogs, including those with potent tubulin polymerization properties, has led to the identification of potential anticancer agents. The structural influence of the cyclobutyl group plays a significant role in biological activity and efficacy (Nicolaou et al., 2001).

4. Alzheimer's Disease Treatment

A novel histamine H3 receptor antagonist, GSK189254, which contains a cyclobutylmorpholine structure, exhibited potent cognitive improvement in preclinical models of Alzheimer's disease. This compound binds to histamine H3 receptors in the brain, suggesting its therapeutic potential in dementia and cognitive disorders (Medhurst et al., 2007).

5. Catalysts in Organic Synthesis

Cyclobutyl derivatives have been utilized as ligands in catalysts for organic reactions. For instance, the application of a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of aryl halides resulted in high yields of secondary or tertiary amines, underlining their significance in the field of synthetic chemistry (Gajare et al., 2004).

Safety and Hazards

The safety information for 3-Cyclobutylmorpholine includes several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to specific safety measures to be taken while handling the compound. For detailed understanding, one should refer to the Material Safety Data Sheet (MSDS) of the compound.

properties

IUPAC Name

3-cyclobutylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7(3-1)8-6-10-5-4-9-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMXMPNANXOTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70706542
Record name 3-Cyclobutylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutylmorpholine

CAS RN

1270570-18-7
Record name 3-Cyclobutylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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